molecular formula C10H11BrF2N2 B1447045 3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine CAS No. 1428065-38-6

3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine

Cat. No.: B1447045
CAS No.: 1428065-38-6
M. Wt: 277.11 g/mol
InChI Key: JQDWDQIPRYTKAZ-UHFFFAOYSA-N
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Description

3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields of research and industry. This compound is characterized by the presence of a bromine atom at the 3-position and a 3,3-difluoropyrrolidin-1-ylmethyl group at the 5-position of the pyridine ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study.

Scientific Research Applications

3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine typically involves multi-step organic reactions One common synthetic route starts with the bromination of pyridine to introduce the bromine atom at the 3-positionThe reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like chromatography and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce a variety of substituted pyridines .

Mechanism of Action

The mechanism of action of 3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The bromine and difluoropyrrolidinyl groups can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine include:

Uniqueness

What sets this compound apart is the presence of both bromine and difluoropyrrolidinyl groups, which confer unique reactivity and potential biological activity. This combination is less common in similar compounds, making it a valuable subject for further research and development .

Properties

IUPAC Name

3-bromo-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-9-3-8(4-14-5-9)6-15-2-1-10(12,13)7-15/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDWDQIPRYTKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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